molecular formula C8H10Cl2FN B2378970 1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride CAS No. 2137857-41-9

1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride

Cat. No.: B2378970
CAS No.: 2137857-41-9
M. Wt: 210.07
InChI Key: ADHMUZNAMAJFTD-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10ClFN·HCl It is a derivative of ethanamine, substituted with a chloro and a fluoro group on the phenyl ring

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with nitromethane to form 2-chloro-4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 1-(2-chloro-4-fluorophenyl)ethanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

  • 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
  • 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride
  • 1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride

Comparison: 1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This positioning can affect the compound’s reactivity, binding affinity, and overall chemical properties compared to its isomers and analogs .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHMUZNAMAJFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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